3-Nitro-6-azabenzo[a]pyrene
Overview
Description
3-Nitro-6-azabenzo[a]pyrene: is a nitro-polycyclic aromatic hydrocarbon, which is a derivative of benzo[a]pyrene with a nitro group at the third position and an aza (nitrogen) atom at the sixth position. This compound is of significant interest due to its environmental persistence and mutagenic properties. It is commonly found in airborne particulate matter, primarily originating from diesel exhaust emissions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-6-azabenzo[a]pyrene typically involves the nitration of 6-azabenzo[a]pyrene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product .
Industrial Production Methods: the compound can be synthesized in laboratories for research purposes using the aforementioned nitration method .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Nitro-6-azabenzo[a]pyrene can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Various electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: 3-Amino-6-azabenzo[a]pyrene.
Substitution: Substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-Nitro-6-azabenzo[a]pyrene is used in studies related to environmental chemistry, particularly in understanding the behavior and transformation of nitro-polycyclic aromatic hydrocarbons in the atmosphere .
Biology: The compound is studied for its mutagenic and carcinogenic properties. It serves as a model compound to investigate the mechanisms of mutagenesis and carcinogenesis induced by nitro-polycyclic aromatic hydrocarbons .
Medicine: Research on this compound contributes to the understanding of the health effects of environmental pollutants, particularly in relation to respiratory and cancer-related diseases .
Mechanism of Action
The mutagenic and carcinogenic effects of 3-nitro-6-azabenzo[a]pyrene are primarily due to its ability to form DNA adducts. The nitro group can be metabolically activated to form reactive intermediates that bind to DNA, causing mutations. These mutations can lead to uncontrolled cell growth and cancer . The compound’s interaction with cellular enzymes and its ability to generate reactive oxygen species also contribute to its toxic effects .
Comparison with Similar Compounds
1-Nitro-6-azabenzo[a]pyrene: Another nitro-azabenzo[a]pyrene isomer with the nitro group at the first position.
6-Nitrobenzo[a]pyrene: A nitro derivative of benzo[a]pyrene without the aza (nitrogen) atom.
Comparison:
Mutagenic Activity: 3-Nitro-6-azabenzo[a]pyrene exhibits higher mutagenic activity compared to its isomer 1-nitro-6-azabenzo[a]pyrene.
Environmental Persistence: Both this compound and its isomers are persistent in the environment, but the presence of the aza (nitrogen) atom in this compound may affect its degradation pathways and persistence.
Properties
IUPAC Name |
13-nitro-8-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O2/c22-21(23)17-10-6-11-5-7-13-12-3-1-2-4-15(12)20-16-9-8-14(17)18(11)19(13)16/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTPKLNBMXPXHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160811 | |
Record name | Naphth(2,1,8-mna)acridine, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138835-36-6 | |
Record name | Naphth(2,1,8-mna)acridine, 3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138835366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphth(2,1,8-mna)acridine, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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